molecular formula C9H20O2Si B14295364 2,2-Diethyl-4,4-dimethyl-1,3,2-dioxasilinane CAS No. 112382-77-1

2,2-Diethyl-4,4-dimethyl-1,3,2-dioxasilinane

Cat. No.: B14295364
CAS No.: 112382-77-1
M. Wt: 188.34 g/mol
InChI Key: HJSIGDGGHJQLMG-UHFFFAOYSA-N
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Description

2,2-Diethyl-4,4-dimethyl-1,3,2-dioxasilinane is an organosilicon compound characterized by a unique structure that includes both silicon and oxygen atoms within a cyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Diethyl-4,4-dimethyl-1,3,2-dioxasilinane typically involves the reaction of diethylsilane with a suitable diol under acidic or basic conditions

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts such as sulfuric acid or sodium hydroxide can enhance the reaction rate and selectivity. The reaction is typically carried out at elevated temperatures to facilitate the formation of the desired cyclic structure.

Chemical Reactions Analysis

Types of Reactions

2,2-Diethyl-4,4-dimethyl-1,3,2-dioxasilinane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols or siloxanes.

    Reduction: Reduction reactions can yield silanes or other reduced silicon-containing species.

    Substitution: The silicon atom can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can be employed.

Major Products Formed

    Oxidation: Silanols and siloxanes.

    Reduction: Silanes and other reduced silicon species.

    Substitution: Various organosilicon derivatives.

Scientific Research Applications

2,2-Diethyl-4,4-dimethyl-1,3,2-dioxasilinane has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.

    Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.

    Medicine: Explored for its potential in developing new therapeutic agents.

    Industry: Utilized in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2,2-Diethyl-4,4-dimethyl-1,3,2-dioxasilinane involves its interaction with various molecular targets. The silicon atom can form stable bonds with oxygen, nitrogen, and carbon atoms, facilitating the formation of complex structures. The cyclic nature of the compound allows for unique interactions with biological molecules, potentially leading to novel therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethyl-1,3-dioxane-4,6-dione: Similar in structure but lacks the silicon atom.

    2,2-Dimethyl-1,3-dioxolane: Another cyclic compound with oxygen atoms but no silicon.

    2,2-Dimethyl-1,3-dioxane: Similar cyclic structure but different functional groups.

Uniqueness

2,2-Diethyl-4,4-dimethyl-1,3,2-dioxasilinane is unique due to the presence of the silicon atom within its cyclic structure. This feature imparts distinct chemical and physical properties, making it valuable for specific applications in materials science and organic synthesis.

Properties

CAS No.

112382-77-1

Molecular Formula

C9H20O2Si

Molecular Weight

188.34 g/mol

IUPAC Name

2,2-diethyl-4,4-dimethyl-1,3,2-dioxasilinane

InChI

InChI=1S/C9H20O2Si/c1-5-12(6-2)10-8-7-9(3,4)11-12/h5-8H2,1-4H3

InChI Key

HJSIGDGGHJQLMG-UHFFFAOYSA-N

Canonical SMILES

CC[Si]1(OCCC(O1)(C)C)CC

Origin of Product

United States

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